Bicyclo[2.2.1]heptane-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of methyl substituted bicyclo[2.2.1]heptane-2-carboxaldehydes involves epoxidation followed by rearrangement using boron trifluoride diethyl etherate. The stereochemistry of these compounds has been determined through NMR, and their stability predicted by MM2 model calculations, showing fair agreement with observed values (Yuasa, Tsuruta, & Yuasa, 2000).
Molecular Structure Analysis
The optical resolution and chiral recognition in the crystal structure of trans-bicyclo[2.2.1]heptane-2,3-diamine complexes with dibenzoyltartaric acid have been reported, highlighting the multilamellar structure and chiral recognition mechanism within these complexes (Hatano, Takeda, & Saito, 1994).
Chemical Reactions and Properties
Radical cyclization of oxime ether and an α,β-unsaturated ester leads to the synthesis of bicyclo[2.2.1]heptanes with functionality at each bridgehead, showcasing the versatility of this core structure in organic synthesis (Della & Knill, 1994). Additionally, Au(I)-catalyzed synthesis of functionalized bicyclo[3.2.0]heptanes demonstrates the ability to introduce additional structural features through one-pot, three-component reactions (Li, Huang, & Zhang, 2008).
Scientific Research Applications
Application 1: Asymmetric Synthesis
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : Bicyclo[2.2.1]heptane-1-carboxylates are used in asymmetric synthesis . They are produced via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- Methods of Application : The reaction is realized under mild and operationally simple conditions, allowing rapid access to a wide range of Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .
- Results or Outcomes : The process results in a highly enantioselective manner, which is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
Application 2: Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives has been reported . These compounds are structurally similar to Bicyclo[2.2.1]heptane-2-carbaldehyde and have been used in the search for further derivatives of cantharidin .
- Results or Outcomes : The synthesis of these compounds has led to the development of new derivatives of cantharidin, a potent bioactive compound .
Application 3: Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy Functions
- Scientific Field : Organic Chemistry .
- Summary of the Application : The synthesis of a Bicyclo[2.2.1]heptane skeleton with two oxy functions at the bridgehead carbons has been reported . This compound is structurally similar to Bicyclo[2.2.1]heptane-2-carbaldehyde.
- Methods of Application : The synthesis involves the use of cyclopentadiene derivatives with a dienophile moiety at the C-5 position . This induces the IMDA reaction, providing a tricyclic carbon framework .
- Results or Outcomes : The synthesis results in a tricyclic carbon framework including a bicyclo[2.2.1]heptane skeleton with two oxy-functions at the bridgehead carbons in acceptable yields .
Application 4: Synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde
- Scientific Field : Organic Chemistry .
- Summary of the Application : Bicyclo[2.2.1]heptane-2-carbaldehyde is a chemical compound with the CAS Number: 19396-83-9 . It is used in the synthesis of other organic compounds .
- Results or Outcomes : The synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde provides a key intermediate for the synthesis of other organic compounds .
properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQYREPFSVCDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941094 | |
Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2-carbaldehyde | |
CAS RN |
19396-83-9, 3574-54-7 | |
Record name | Bicyclo[2.2.1]heptane-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19396-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptane-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC110584 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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